Cbz-Gly-Gly-DL-Arg-AMC

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

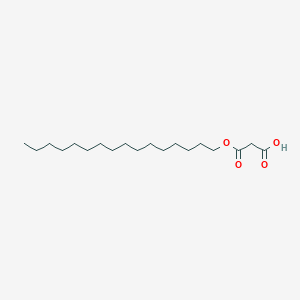

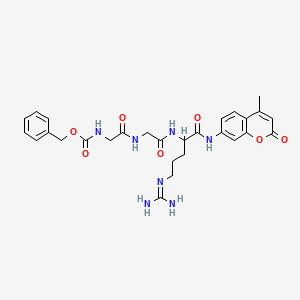

Cbz-Gly-Gly-DL-Arg-AMC, également connu sous le nom de carbobenzoxy-glycyl-glycyl-DL-arginine-7-amido-4-méthylcoumarine, est un substrat peptidique synthétique principalement utilisé dans les dosages biochimiques. Ce composé est remarquable pour son application en tant que substrat fluorogène, en particulier dans l'étude de l'activité des protéases, telles que la thrombine et la trypsine.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

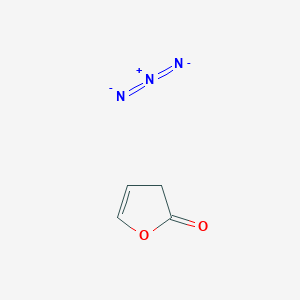

La synthèse de Cbz-Gly-Gly-DL-Arg-AMC implique généralement l'assemblage étape par étape de la chaîne peptidique en utilisant la synthèse peptidique en phase solide (SPPS). Le processus commence par la fixation du premier acide aminé à une résine, suivie de l'ajout séquentiel d'acides aminés protégés. Les groupes protecteurs, tels que le carbobenzoxy (Cbz) pour le N-terminus et le 7-amido-4-méthylcoumarine (AMC) pour le C-terminus, sont utilisés pour empêcher les réactions secondaires indésirables. Le produit final est clivé de la résine et purifié par chromatographie liquide haute performance (HPLC).

Méthodes de production industrielle

Dans un cadre industriel, la production de this compound suit des principes similaires mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont utilisés pour rationaliser le processus, garantissant un rendement élevé et une pureté élevée. L'utilisation de techniques de purification avancées, telles que la HPLC préparative, garantit que le produit final répond aux normes de qualité rigoureuses.

Analyse Des Réactions Chimiques

Types de réactions

Cbz-Gly-Gly-DL-Arg-AMC subit plusieurs types de réactions chimiques, notamment :

Hydrolyse : Catalysée par les protéases, conduisant à la libération d'AMC, qui fluoresce lors du clivage.

Oxydation et réduction : Ces réactions peuvent modifier le squelette peptidique ou les chaînes latérales, affectant la stabilité et l'activité du composé.

Substitution : Implique le remplacement de groupes fonctionnels, qui peuvent être utilisés pour modifier le composé pour des applications spécifiques.

Réactifs et conditions courants

Hydrolyse : Généralement réalisée dans des solutions aqueuses tamponnées à un pH physiologique, en présence de protéases spécifiques.

Oxydation : Souvent effectuée à l'aide d'oxydants comme le peroxyde d'hydrogène ou les peracides.

Réduction : Implique généralement des agents réducteurs tels que le dithiothréitol (DTT) ou la tris(2-carboxyethyl)phosphine (TCEP).

Principaux produits

Le principal produit de l'hydrolyse est l'AMC, qui émet de la fluorescence lors de sa libération. Cette propriété est exploitée dans divers dosages pour mesurer l'activité des protéases.

Applications De Recherche Scientifique

Cbz-Gly-Gly-DL-Arg-AMC a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme substrat modèle pour étudier la cinétique et les mécanismes enzymatiques.

Biologie : Employé dans des dosages pour mesurer l'activité des protéases, telles que la thrombine et la trypsine, dans divers échantillons biologiques.

Médecine : Utilisé dans les dosages diagnostiques pour surveiller la coagulation sanguine et autres conditions liées aux protéases.

Industrie : Appliqué dans le développement de produits pharmaceutiques et dans les processus de contrôle qualité pour assurer l'activité des inhibiteurs de protéases.

Mécanisme d'action

Le mécanisme d'action de this compound implique son clivage par des protéases spécifiques. La liaison peptidique entre les résidus arginine et AMC est hydrolysée, libérant AMC, qui fluoresce lorsqu'il est excité. Cette fluorescence peut être mesurée quantitativement, fournissant des informations sur l'activité de la protéase. Les cibles moléculaires sont généralement des protéases à sérine, qui reconnaissent et clivent le substrat peptidique au niveau du résidu arginine.

Mécanisme D'action

The mechanism of action of Cbz-Gly-Gly-DL-Arg-AMC involves its cleavage by specific proteases. The peptide bond between the arginine and AMC moieties is hydrolyzed, releasing AMC, which fluoresces upon excitation. This fluorescence can be quantitatively measured, providing insights into the activity of the protease. The molecular targets are typically serine proteases, which recognize and cleave the peptide substrate at the arginine residue.

Comparaison Avec Des Composés Similaires

Composés similaires

Z-Gly-Gly-Arg-AMC : Un autre substrat fluorogène utilisé pour des applications similaires, mais avec un groupe protecteur différent.

Cbz-Arg-Arg-AMC : Un substrat avec une structure similaire mais une séquence d'acides aminés différente, utilisé pour étudier différentes protéases.

Boc-Gln-Ala-Arg-7-amido-4-méthylcoumarine chlorhydrate : Une variante avec des groupes protecteurs et une séquence d'acides aminés différents.

Unicité

Cbz-Gly-Gly-DL-Arg-AMC est unique en raison de sa séquence spécifique et de ses groupes protecteurs, qui le rendent très adapté à l'étude de l'activité de la thrombine et de la trypsine. Sa capacité à libérer un produit fluorescent lors du clivage permet une mesure sensible et précise de l'activité des protéases dans divers dosages.

Propriétés

Formule moléculaire |

C28H33N7O7 |

|---|---|

Poids moléculaire |

579.6 g/mol |

Nom IUPAC |

benzyl N-[2-[[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate |

InChI |

InChI=1S/C28H33N7O7/c1-17-12-25(38)42-22-13-19(9-10-20(17)22)34-26(39)21(8-5-11-31-27(29)30)35-24(37)15-32-23(36)14-33-28(40)41-16-18-6-3-2-4-7-18/h2-4,6-7,9-10,12-13,21H,5,8,11,14-16H2,1H3,(H,32,36)(H,33,40)(H,34,39)(H,35,37)(H4,29,30,31) |

Clé InChI |

SXTGIAYWYXVNLT-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-Carboxy-5-[6-[3-[3-[[2-[[5-(2-carboxyethyl)-2-hydroxyphenyl]methyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]methyl]-4-hydroxyphenyl]propanoylamino]hexanoylamino]pentyl]carbamoylamino]pentanedioic acid](/img/structure/B12297210.png)

![(S)-1'-(tert-Butoxycarbonyl)-1-((R)-1,1-dimethylethylsulfinamido)-1,3-dihydrospiro[indene-2,4'-piperidine]-6-carboxylic acid](/img/structure/B12297232.png)

![2-(Piperidin-4-ylsulfonyl)benzo[d]thiazole hydrochloride](/img/structure/B12297239.png)

![2-[[2-(3,5-Dihydroxy-4-isopropyl-phenyl)-2-guanidino-acetyl]amino]acetic acid](/img/structure/B12297241.png)

![3-[[5-fluoro-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B12297249.png)

![[1-[3,4-Dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-2,4,5,6,7-pentahydroxyheptan-3-yl] sulfate](/img/structure/B12297256.png)

![(7R)-6,7,7abeta,8-Tetrahydro-7-methyl-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-12-ol 7-oxide](/img/structure/B12297284.png)

![rel-2-((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)-N-isopropylacetamide](/img/structure/B12297289.png)